molecular formula C13H12N6O B2360568 N-(1-Cyanocyclopropyl)-4-(5-methyltetrazol-1-yl)benzamide CAS No. 2418694-00-3

N-(1-Cyanocyclopropyl)-4-(5-methyltetrazol-1-yl)benzamide

Cat. No.: B2360568
CAS No.: 2418694-00-3
M. Wt: 268.28
InChI Key: HISXMKIYGXIRLE-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopropyl)-4-(5-methyltetrazol-1-yl)benzamide is a synthetic organic compound that features a unique combination of a cyanocyclopropyl group, a methyltetrazolyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopropyl)-4-(5-methyltetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Cyanocyclopropyl Group: This can be achieved through the reaction of a suitable cyclopropane precursor with cyanogen bromide under basic conditions.

    Introduction of the Methyltetrazolyl Group: The methyltetrazolyl group can be introduced via a cycloaddition reaction between an azide and an alkyne.

    Coupling with Benzamide: The final step involves coupling the cyanocyclopropyl and methyltetrazolyl intermediates with a benzamide derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopropyl)-4-(5-methyltetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or tetrazoles.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.

    Chemical Research: It can be used as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopropyl)-4-(5-methyltetrazol-1-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of ion channel function.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanocyclopropyl)-4-(1H-tetrazol-1-yl)benzamide: Similar structure but lacks the methyl group on the tetrazole ring.

    N-(1-Cyanocyclopropyl)-4-(5-ethyltetrazol-1-yl)benzamide: Similar structure with an ethyl group instead of a methyl group on the tetrazole ring.

    N-(1-Cyanocyclopropyl)-4-(5-phenyltetrazol-1-yl)benzamide: Similar structure with a phenyl group on the tetrazole ring.

Uniqueness

N-(1-Cyanocyclopropyl)-4-(5-methyltetrazol-1-yl)benzamide is unique due to the presence of the methyltetrazolyl group, which may impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-4-(5-methyltetrazol-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O/c1-9-16-17-18-19(9)11-4-2-10(3-5-11)12(20)15-13(8-14)6-7-13/h2-5H,6-7H2,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISXMKIYGXIRLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3(CC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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